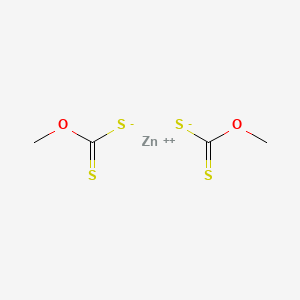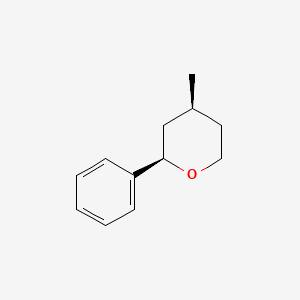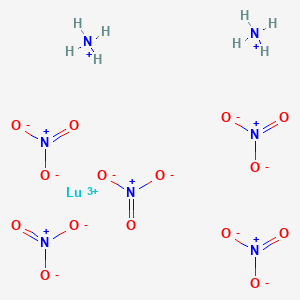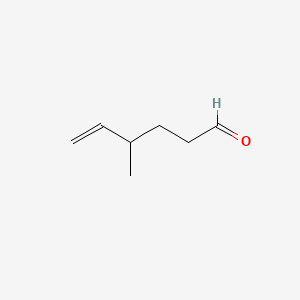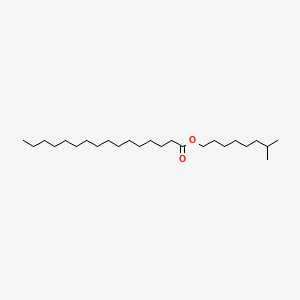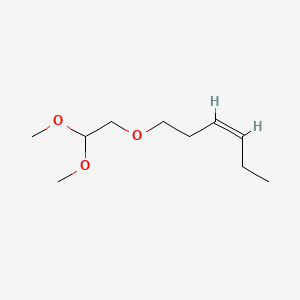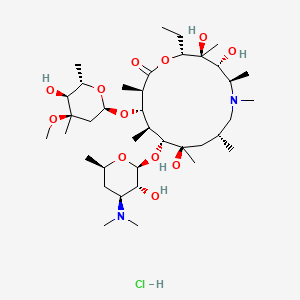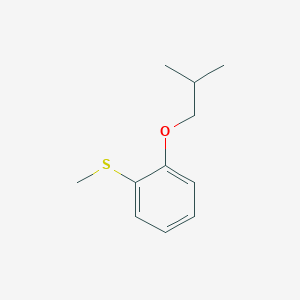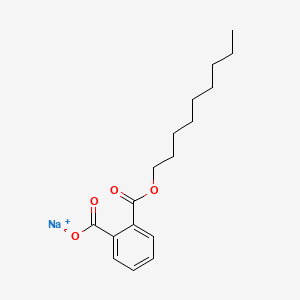aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-59-2](/img/structure/B12645544.png)
CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamic acid ester, a nitrophenyl sulfonyl group, and a phenylethyl amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a primary amine with a carbamoyl chloride to form the carbamate ester. The nitrophenyl sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group. The phenylethyl group is usually added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the following steps:
Preparation of Carbamoyl Chloride: Reacting phosgene with a primary amine.
Formation of Carbamate Ester: Reacting the carbamoyl chloride with tert-butyl alcohol.
Sulfonylation: Introducing the nitrophenyl sulfonyl group using a sulfonyl chloride.
Nucleophilic Substitution: Adding the phenylethyl group through a nucleophilic substitution reaction.
化学反応の分析
Types of Reactions
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates and sulfonamides.
科学的研究の応用
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[5-amino-3-(2-aminoethyl)pentyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-5-amino-1-[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]pentyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and biochemistry.
特性
CAS番号 |
1402612-59-2 |
|---|---|
分子式 |
C24H33N3O6S |
分子量 |
491.6 g/mol |
IUPAC名 |
tert-butyl N-[5-[(2-nitrophenyl)sulfonyl-(2-phenylethyl)amino]pentyl]carbamate |
InChI |
InChI=1S/C24H33N3O6S/c1-24(2,3)33-23(28)25-17-10-5-11-18-26(19-16-20-12-6-4-7-13-20)34(31,32)22-15-9-8-14-21(22)27(29)30/h4,6-9,12-15H,5,10-11,16-19H2,1-3H3,(H,25,28) |
InChIキー |
YMSSEXNCRPGJMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
